1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone
Description
1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone (CAS: 1354019-88-7) is a pyrrolidine-based tertiary amine derivative featuring a chloro-ethanone functional group. Its molecular formula is C₁₆H₂₃ClN₂O, with a molecular weight of 294.82 g/mol . The compound contains a benzyl-isopropyl-amine moiety attached to the pyrrolidine ring via a methyl linker at position 3, while the chloro-ethanone group is positioned at the pyrrolidine’s nitrogen (position 1). However, the compound is currently listed as discontinued in commercial catalogs, limiting its accessibility for research .
Properties
IUPAC Name |
1-[3-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O/c1-14(2)20(11-15-6-4-3-5-7-15)13-16-8-9-19(12-16)17(21)10-18/h3-7,14,16H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSNZIJDISKMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCN(C1)C(=O)CCl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the chlorination of the ethanone moiety under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at Chloroethanone Moiety
The α-chlorine atom exhibits significant electrophilic character, enabling substitution reactions with various nucleophiles:
Mechanistic Insight :
The reaction proceeds via an SN² mechanism at the chlorinated carbon, with the pyrrolidine nitrogen potentially stabilizing the transition state through intramolecular hydrogen bonding.
Amine Functional Group Reactivity
The benzyl-isopropyl tertiary amine participates in characteristic nitrogen-centered reactions:
Alkylation/Acylation
| Reaction | Reagents | Outcome | Application |
|---|---|---|---|
| Quaternary Salt Formation | Methyl iodide | N-methylated ammonium salt | Enhances water solubility |
| Acylation | Acetyl chloride | N-acetyl derivative | Modifies pharmacokinetic properties |
Oxidation
Susceptible to oxidation by H₂O₂ or mCPBA, forming N-oxide derivatives that alter electronic properties of the pyrrolidine ring.
Ketone-Mediated Reactions
The ethanone group enables carbonyl chemistry:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Grignard Addition | RMgX in dry ether | Tertiary alcohol derivatives | Requires inert atmosphere |
| Condensation | NH₂OH·HCl | Oxime formation | Used for crystallography studies |
| Reduction | NaBH₄ or LiAlH₄ | 2-Chloro-1-{3-[(Benzyl...}-ethanol | Alters hydrogen-bonding capacity |
Acidic Hydrolysis
Under HCl (6M, reflux):
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Chloro group hydrolyzes to hydroxyl group
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Forms 1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-hydroxy-ethanone
Basic Hydrolysis
NaOH (1M, 60°C) induces:
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Elimination reactions competing with substitution
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Risk of pyrrolidine ring degradation at >80°C
Catalytic Transformations
Pd/C-mediated hydrogenation demonstrates:
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Benzyl group reduction to cyclohexylmethyl (20 psi H₂, 50°C)
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Chlorine removal requires higher pressures (50+ psi)
Reaction Stability Considerations
Critical parameters influencing reaction outcomes:
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Temperature : >100°C promotes decomposition via retro-Mannich pathways
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pH : Stable in neutral conditions (pH 6–8) but degrades rapidly at pH <3 or >10
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Solvent Compatibility :
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Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions
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Non-polar solvents (toluene) favor amine alkylation
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This compound's multifunctional architecture enables its use as a versatile intermediate in medicinal chemistry, particularly for developing:
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Neurotransmitter analogs via amine modifications
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Catalytic ligands via nitrogen coordination
Experimental validation through NMR (¹H/¹³C) and LC-MS remains essential for characterizing reaction products .
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of this compound lies in the field of medicinal chemistry. Its structural components suggest potential activity as a pharmacological agent:
- Neuropharmacology : The compound's ability to interact with neurotransmitter systems makes it a candidate for developing drugs targeting neurological disorders. Research indicates that similar compounds can act as modulators for neurotransmitter receptors, potentially offering therapeutic benefits for conditions like anxiety and depression.
- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects in animal models. This could be attributed to their influence on serotonin and norepinephrine pathways .
Drug Development
The compound is being investigated for its role in drug development processes:
- Lead Compound : As a lead compound, it can be modified to enhance efficacy and reduce side effects. Structure-activity relationship (SAR) studies are essential for optimizing its pharmacological profile .
- Synthesis of Analogues : Researchers are synthesizing analogues to explore variations in biological activity. This approach helps identify more potent or selective compounds for specific therapeutic targets.
Material Science
Beyond pharmacological applications, 1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone may find utility in material science:
- Polymer Chemistry : The compound's reactive chloro group can facilitate polymerization processes, leading to the development of new materials with tailored properties for applications in coatings and adhesives.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Antidepressant Potential
A study conducted on related compounds demonstrated significant antidepressant effects in rodent models, suggesting that modifications to the benzyl-isopropyl-amino structure could enhance efficacy. These findings indicate a promising avenue for further research into the therapeutic potential of this compound .
Case Study 2: Synthesis and Characterization
Research focusing on the synthesis of this compound has revealed insights into its stability and reactivity under various conditions. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis and provided data on the purity and structural integrity necessary for further biological testing .
Mechanism of Action
The mechanism of action of 1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Note: Molecular weights marked with * are calculated based on formulas derived from substituent changes.
Key Observations
Cyclopropyl substituents (e.g., in piperidine analogs) introduce rigidity, which may influence conformational stability .
Ring-Type Influence :
- Piperidine analogs (6-membered ring) exhibit larger ring strain compared to pyrrolidine (5-membered), affecting conformational flexibility and intermolecular interactions .
Positional Isomerism: Shifting the benzyl-isopropyl-amino group from C3 to C2 on pyrrolidine alters spatial orientation, which could impact interactions with biological targets .
Research Implications
While direct experimental data (e.g., bioactivity, melting points) are absent in the provided evidence, structural comparisons highlight the following hypotheses:
- The target compound’s bulky isopropyl group may hinder passive diffusion across cell membranes compared to smaller substituents like methyl .
- Piperidine-based analogs might exhibit distinct pharmacokinetic profiles due to differences in ring size and basicity .
Further studies focusing on synthesis optimization and in vitro screening are necessary to validate these hypotheses.
Biological Activity
1-{3-[(Benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 294.82 g/mol. Its structure includes a pyrrolidine ring, a benzyl group, and a chloroethanone moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃ClN₂O |
| Molecular Weight | 294.82 g/mol |
| CAS Number | 1354000-98-8 |
| Melting Point | Not available |
| Boiling Point | Not available |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with DNA replication processes.
In vitro tests demonstrated that related compounds possess Minimum Inhibitory Concentration (MIC) values ranging from 4.9 to 180 nM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of several pyrrolidine derivatives against MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting a potential for developing new treatments against resistant bacterial infections .
- Neuropharmacological Effects : Another research focused on the neuropharmacological properties of similar compounds, revealing that they could modulate neurotransmitter systems, particularly affecting dopamine and serotonin pathways. Such modulation suggests potential applications in treating neuropsychiatric disorders .
- Cytotoxicity Studies : Cytotoxicity assays performed on human cell lines showed that while some derivatives exhibited antibacterial properties, they also demonstrated varying degrees of cytotoxicity. This highlights the importance of structure-activity relationship studies to optimize therapeutic profiles .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Compounds interacting with specific enzymes involved in bacterial metabolism.
- Membrane Disruption : Alterations in membrane integrity leading to cell lysis.
- DNA Interference : Binding to DNA or RNA structures disrupting replication and transcription processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
